1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride
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Overview
Description
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride is a complex organic compound with the molecular formula C17H16ClN3OS and a molecular weight of 345.854 g/mol . This compound is known for its unique structure, which includes a pyrimidin-1-ium core substituted with a thienyl group and a 2-toluidinoethyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride typically involves multi-step organic reactions. The synthetic route generally includes the following steps:
Formation of the Pyrimidin-1-ium Core: This step involves the cyclization of appropriate precursors to form the pyrimidin-1-ium ring.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using a thienyl halide as the reagent.
Attachment of the 2-Toluidinoethyl Moiety: This step involves the reaction of the pyrimidin-1-ium intermediate with a 2-toluidinoethyl derivative under specific conditions to form the final product.
Chemical Reactions Analysis
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride can be compared with other similar compounds, such as:
- 4-(3,4-Dimethoxyphenyl)-1-(2-oxo-2-(2-toluidino)ethyl)pyrimidin-1-ium chloride
- 2-(2-Oxo-2-(4-toluidino)ethyl)isoquinolinium chloride
- 1-(2-Oxo-2-p-tolyl-ethyl)-4-phenyl-pyrimidin-1-ium bromide
- 1-(2-(4-Chloro-phenyl)-2-oxo-ethyl)-4-phenyl-pyrimidin-1-ium bromide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
CAS No. |
853348-98-8 |
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Molecular Formula |
C17H16ClN3OS |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C17H15N3OS.ClH/c1-13-5-2-3-6-14(13)19-17(21)11-20-9-8-15(18-12-20)16-7-4-10-22-16;/h2-10,12H,11H2,1H3;1H |
InChI Key |
VTOBZHFSIKXRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C[N+]2=CN=C(C=C2)C3=CC=CS3.[Cl-] |
Origin of Product |
United States |
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